EFONIDIPINE HYDROCHLORIDE MONOETHANOLATE
Overview
Description
Efonidipine hydrochloride monoethanolate is a dihydropyridine calcium channel blocker. It is primarily used for the treatment of hypertension and angina pectoris. This compound is unique in that it blocks both T-type and L-type calcium channels, which contributes to its pharmacological profile .
Mechanism of Action
Target of Action
Efonidipine Hydrochloride Monoethanolate, also known as Efonidipine hydrochloride ethanol or Efonidipine hydrochloride ethanolate, primarily targets L-type and T-type calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular functions, including muscle contraction and neurotransmission .
Mode of Action
Efonidipine inhibits both L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . By inhibiting the T-type calcium channel activity in SA node cells, Efonidipine prolongs the late phase-4 depolarization of the sinoatrial node action potential, which results in a decrease in heart rate .
Biochemical Pathways
The inhibition of L-type and T-type calcium channels by Efonidipine affects several biochemical pathways. It leads to a decrease in myocardial oxygen demand and an increase in blood flow to the coronary arteries, thereby attenuating myocardial ischemia . Additionally, Efonidipine increases the glomerular filtration rate (GFR) without increasing intra-glomerular pressure and filtration fraction .
Pharmacokinetics
Efonidipine is lipophilic, allowing it to enter the phospholipid-rich cell membrane and reach the dihydropyridine binding site of the calcium channel targets . It is mainly metabolized in the liver . As an active pharmaceutical ingredient (api), efonidipine has very poor water solubility, which can limit its oral bioavailability .
Result of Action
The molecular and cellular effects of Efonidipine’s action include vasodilation, decreased heart rate, and increased coronary blood flow . These effects contribute to its therapeutic efficacy in treating conditions like hypertension and angina pectoris .
Action Environment
The action, efficacy, and stability of Efonidipine can be influenced by various environmental factors. For instance, its solubility and oral absorption, which are crucial for its bioavailability, can be improved through certain pharmaceutical strategies, such as the use of amorphous solid dispersion .
Biochemical Analysis
Biochemical Properties
Efonidipine Hydrochloride Monoethanolate interacts with both L-type and T-type calcium channels . The R (−)-isomer is very selective for T-type calcium channel, while the S (+)-isomer inhibits the expressed Ca (V)1.2, Ca (V)1.3 and Ca (V)3.1 channel currents almost equally .
Cellular Effects
This compound leads to vasodilation and decreased automaticity of the heart . It exerts negative chronotropic effects, decreasing heart rate . Acting on SA node cells by inhibiting T-type calcium channel activity, this compound prolongs the late phase-4 depolarization of the sinoatrial node action potential, decreasing heart rate .
Molecular Mechanism
This compound inhibits the L-type and T-type calcium channels, leading to vasodilation and decreased automaticity of the heart . This is associated with decreased myocardial oxygen demand and increases of blood flow to the coronary arteries, thereby attenuating myocardial ischemia .
Temporal Effects in Laboratory Settings
The majority of the pharmacological effect after oral dosing of this compound is due to unchanged drug and its metabolites play little role in its therapeutic effect .
Dosage Effects in Animal Models
In vivo pharmacokinetic and pharmacodynamic studies performed using male Wistar rats showed 1.41- and 2.10-fold increase in the area under the curve and Cmax, respectively, along with the improved anti-hypertensive activity of this compound .
Metabolic Pathways
This compound is primarily metabolized in the liver . The important metabolites are N-dephenylated Efonidipine (DPH), deaminated Efonidipine (AL) and N-debenzylated Efonidipine (DBZ) .
Transport and Distribution
This compound is transported and distributed within cells and tissues via calcium channels . It acts on both L-type and T-type calcium channels .
Subcellular Localization
This compound is localized in the cellular membrane where it interacts with the calcium channels . It inhibits the L-type and T-type calcium channels, thereby leading to vasodilation and decreased automaticity of the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Efonidipine hydrochloride monoethanolate can be synthesized through a multi-step process involving the reaction of dihydropyridine derivatives with appropriate reagents. The synthesis typically involves the following steps:
Formation of the dihydropyridine ring: This is achieved through a Hantzsch reaction, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted together.
Introduction of the phosphonate moiety: This step involves the reaction of the dihydropyridine derivative with a phosphonate reagent under controlled conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the synthesized compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Efonidipine hydrochloride monoethanolate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under oxidative conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group present in the compound to an amine group.
Substitution: Substitution reactions can occur at the dihydropyridine ring or the phenyl rings, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Efonidipine hydrochloride monoethanolate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying calcium channel blockers and their interactions with calcium channels.
Biology: Research on its effects on cellular calcium signaling and its potential role in modulating various biological processes.
Medicine: Extensive research on its antihypertensive and anti-anginal effects, as well as its potential use in treating other cardiovascular conditions.
Industry: Used in the development of new pharmaceutical formulations and drug delivery systems to improve its bioavailability and therapeutic efficacy
Comparison with Similar Compounds
Amlodipine: Another dihydropyridine calcium channel blocker that primarily inhibits L-type calcium channels.
Nifedipine: Similar to amlodipine, it is used for treating hypertension and angina but does not inhibit T-type calcium channels.
Lacidipine: A dihydropyridine calcium channel blocker with a longer duration of action compared to nifedipine
Uniqueness: Efonidipine hydrochloride monoethanolate is unique in its dual inhibition of both L-type and T-type calcium channels, which provides additional therapeutic benefits such as reduced reflex tachycardia and improved renal protection .
Properties
IUPAC Name |
2-(N-benzylanilino)ethyl 5-(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate;ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N3O7P.C2H6O.ClH/c1-24-30(33(38)42-19-18-36(28-15-9-6-10-16-28)21-26-12-7-5-8-13-26)31(27-14-11-17-29(20-27)37(39)40)32(25(2)35-24)45(41)43-22-34(3,4)23-44-45;1-2-3;/h5-17,20,31,35H,18-19,21-23H2,1-4H3;3H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBJGZQVVVXCEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO.CC1=C(C(C(=C(N1)C)P2(=O)OCC(CO2)(C)C)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCN(CC4=CC=CC=C4)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45ClN3O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020150 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
714.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111011-76-8 | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111011768 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Efonidipine hydrochloride ethanolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5,5-Dimethyl-2-oxido-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acid 2-[phenyl(phenylmethyl)amino]ethyl ester hydrochloride monoethanolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EFONIDIPINE HYDROCHLORIDE ETHANOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HJ0Q6TMN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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